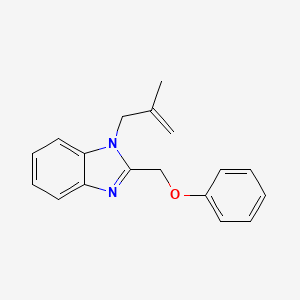

1-(2-甲基烯丙基)-2-苯氧基甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

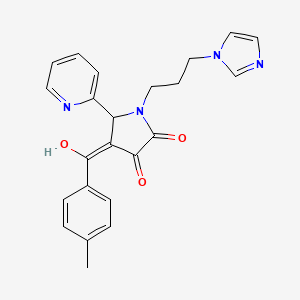

1-(2-Methyl-allyl)-2-phenoxymethyl-1H-benzoimidazole is a derivative of the benzimidazole heterocycle, which is known for its diverse biological activities. Benzimidazole derivatives exhibit a range of properties including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Some of these compounds are also recognized for their role as inhibitors of type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, 2-arylmethyl-1H-benzoimidazoles can be synthesized using a melting method, which offers advantages such as simplicity, short reaction times, and higher yields . Additionally, the synthesis of 2-(1H-benzoimidazol-2-yl)-phenol derivatives has been reported using manganese(III) acetate at room temperature, highlighting the use of transition metal catalysts in these reactions . Microwave-promoted synthesis has also been developed for the preparation of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles, demonstrating the application of modern, accelerated synthetic techniques .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol was determined to be almost planar, with a small dihedral angle between the benzimidazole plane and the methoxyphenol plane, and featured an intramolecular hydrogen bond .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including cycloisomerization and nucleophilic substitution. A novel synthesis of benzofurans involved palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution . Additionally, quaternary salts derived from benzimidazole compounds have been used in the synthesis of imidazo[1,2-a]benzimidazole derivatives, showcasing the reactivity of these heterocycles in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, some derivatives exhibit fluorescence in solution and have good fluorescence quantum yields, as well as thermal stability up to 300°C . The antibacterial activities of these compounds have been evaluated using methods such as the well-diffusion method, indicating their potential as therapeutic agents .

科学研究应用

DNA 拓扑异构酶 I 抑制

苯并咪唑衍生物,包括与 1-(2-甲基烯丙基)-2-苯氧基甲基-1H-苯并咪唑密切相关的化合物,已被发现是哺乳动物 I 型 DNA 拓扑异构酶的有效抑制剂。这种抑制能力对于理解某些生物过程的机制至关重要,并且在癌症研究和治疗中可能具有重大意义 (Alpan, Gunes, & Topçu, 2007)。

抗菌活性

苯并咪唑衍生物的抗菌特性已被广泛研究。例如,一项涉及 2-(苯氧基甲基)-1H-苯并咪唑(一种与所讨论化合物相关的化合物)的研究证明了其对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉等多种菌株的显着活性 (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017)。

金属离子的选择性荧光传感

苯并咪唑衍生物已被用于开发金属离子(如锌)的选择性化学传感器。这些化合物通过其独特的结构特性,可以在特定金属离子存在的情况下增加荧光,使其成为环境监测和生化研究中的宝贵工具 (Dey et al., 2016)。

缓蚀

对苯并咪唑衍生物(包括与 1-(2-甲基烯丙基)-2-苯氧基甲基-1H-苯并咪唑结构相似的衍生物)的研究揭示了它们作为缓蚀剂的潜力。这些化合物可以在金属表面形成保护层,使其在工业应用中可用于防止腐蚀,特别是在酸性环境中 (Obot & Obi-Egbedi, 2010)。

光物理和光化学性质

苯并咪唑衍生物因其光物理和光化学性质而受到研究,特别是在合成酞菁化合物方面。这些性质对于开发用于光动力治疗和其他基于光的技术的新型材料至关重要 (Şen et al., 2018)。

抗结核活性

一些苯氧基烷基苯并咪唑化合物(包括与 1-(2-甲基烯丙基)-2-苯氧基甲基-1H-苯并咪唑类似的结构)已显示出显着的抗结核活性。这些化合物正在被研究作为治疗结核病的新疗法的潜力 (Chandrasekera et al., 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(2-methylprop-2-enyl)-2-(phenoxymethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPYEPWTSMGMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)

![2-Chloro-1-(1-ethylspiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-5-yl)ethanone](/img/structure/B2532988.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)